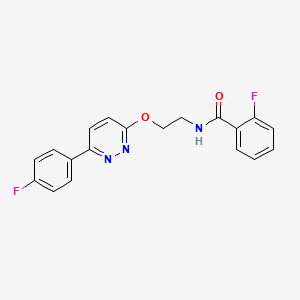

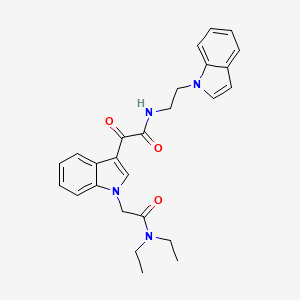

![molecular formula C8H5IN2O2 B2768732 3-Iodoimidazo[1,2-a]pyridine-6-carboxylic acid CAS No. 1384429-70-2](/img/structure/B2768732.png)

3-Iodoimidazo[1,2-a]pyridine-6-carboxylic acid

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

“3-Iodoimidazo[1,2-a]pyridine-6-carboxylic acid” is a chemical compound with the IUPAC name this compound . It is a solid substance and is used in various chemical reactions .

Molecular Structure Analysis

The molecular structure of “this compound” is characterized by the presence of an imidazo[1,2-a]pyridine core, which is a fused bicyclic heterocycle . This core is substituted at the 3-position with an iodine atom and at the 6-position with a carboxylic acid group .Physical And Chemical Properties Analysis

“this compound” is a solid substance . It has a molecular weight of 288.04 . The compound should be stored at room temperature .科学的研究の応用

Organic Synthesis and Heterocyclic Chemistry

A notable application of 3-Iodoimidazo[1,2-a]pyridine derivatives lies in organic synthesis and heterocyclic chemistry. The compound serves as a precursor for synthesizing various heterocyclic compounds with potential biological activities. For instance, the copper(I)-mediated preparation of new pyrano[3',4':4,5]imidazo[1,2-a]pyridin-1-one compounds under mild palladium-free conditions illustrates the utility of 3-Iodoimidazo[1,2-a]pyridine derivatives in constructing complex molecular architectures with high regioselectivity and reasonable yields. This methodology highlights the efficiency and versatility of using 3-Iodoimidazo[1,2-a]pyridine derivatives in synthesizing new heterocyclic compounds without the need for expensive additives or palladium catalysts (Bahlaouan et al., 2011).

Synthetic Methodologies

The compound and its related structures have been employed in developing novel synthetic methodologies. For example, an I2O5-mediated iodocyclization cascade of N-(1-arylallyl)pyridin-2-amines with concomitant C═C bond cleavage efficiently synthesizes 3-iodoimidazo[1,2-a]pyridines. This protocol involves oxidative cyclization/decarboxylation/iodination sequences, showcasing a wide substrate scope, simple operation, and metal-free conditions. Such methodologies are crucial for advancing synthetic organic chemistry, providing efficient routes to synthesize iodinated heterocycles, which are valuable intermediates in pharmaceutical chemistry (Zhou et al., 2019).

Material Science and Supramolecular Chemistry

3-Iodoimidazo[1,2-a]pyridine derivatives also find applications in material science and supramolecular chemistry. They act as building blocks for designing molecules with specific structural and electronic properties. Research into the solid-state supramolecular behavior of 1-(pyridylmethyl)-2,2'-biimidazole derivatives, for instance, explores the impact of electrostatics and geometry on supramolecular architectures. These studies are instrumental in understanding the principles underlying molecular recognition and self-assembly processes, which are fundamental in designing new materials and nanodevices (Gunawardana et al., 2017).

Safety and Hazards

将来の方向性

Imidazo[1,2-a]pyridine derivatives, including “3-Iodoimidazo[1,2-a]pyridine-6-carboxylic acid”, have been recognized for their wide range of applications in medicinal chemistry . Future research may focus on exploring these applications further, particularly in the context of drug discovery for infectious diseases .

作用機序

Target of Action

Similar compounds, such as imidazo[1,2-a]pyridine derivatives, have been reported to act as covalent anticancer agents .

Mode of Action

It’s worth noting that imidazo[1,2-a]pyridine derivatives have been utilized as the core backbone for the development of covalent inhibitors .

Biochemical Pathways

Related compounds have been found to inhibit rab11a prenylation , which is a critical process in protein transport and localization.

Result of Action

Related compounds have shown potential as anticancer agents, indicating that they may have significant cellular effects .

特性

IUPAC Name |

3-iodoimidazo[1,2-a]pyridine-6-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5IN2O2/c9-6-3-10-7-2-1-5(8(12)13)4-11(6)7/h1-4H,(H,12,13) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UVCDOAAKEDNFOE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=NC=C(N2C=C1C(=O)O)I |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5IN2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

288.04 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Ethyl (5R,7S)-5-cyclopropyl-7-(difluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-3-carboxylate](/img/structure/B2768649.png)

![2-[(3-Methylphenyl)sulfonyl]-1,1-diphenyl-1-ethanol](/img/structure/B2768652.png)

![4-Fluoro-2-(4-methylpiperazin-1-yl)benzo[d]thiazole hydrochloride](/img/structure/B2768653.png)

![4-(4-Benzylpiperidin-1-yl)-2-methyl-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidine](/img/structure/B2768660.png)

![N-(5-allyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-2-methylbenzamide](/img/structure/B2768661.png)

![4-(3-cyclohexyl-3H-imidazo[4,5-b]pyridin-2-yl)-N-(3-methoxybenzyl)benzamide](/img/structure/B2768664.png)

![2,6-Dimethyl-4-[4-(4-methylbenzenesulfonyl)-2-phenyl-1,3-oxazol-5-yl]morpholine](/img/structure/B2768666.png)

![6-Cyclopropyl-2-[1-[2-[(2,2-dimethyl-3H-1-benzofuran-7-yl)oxy]acetyl]piperidin-4-yl]pyridazin-3-one](/img/structure/B2768669.png)

![N-(3,4-dimethylphenyl)-2-{[3-(3-methoxybenzyl)-4-oxo-3,4-dihydro[1]benzofuro[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B2768672.png)